molecular formula C21H24N6O3 B2590038 5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 895651-62-4

5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2590038
CAS No.: 895651-62-4
M. Wt: 408.462
InChI Key: DLDGTCGJDJNNDZ-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole-4-carboxamide derivative featuring a 5-amino substituent on the triazole core. Key structural elements include:

  • Triazole ring: A five-membered heterocycle with three nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity.
  • Substituents:
    • A [(2,3-dimethylphenyl)carbamoyl]methyl group at position 1, providing steric bulk and lipophilicity.
    • A 4-methoxyphenylmethyl group on the N-atom of the carboxamide, contributing electron-donating effects and modulating solubility.

This structure is analogous to pharmacologically active triazole carboxamides, which often exhibit antitumor, antimicrobial, or anti-inflammatory activities . The 5-amino group may enhance binding affinity to enzymatic targets, while the methyl and methoxy substituents likely influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-13-5-4-6-17(14(13)2)24-18(28)12-27-20(22)19(25-26-27)21(29)23-11-15-7-9-16(30-3)10-8-15/h4-10H,11-12,22H2,1-3H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDGTCGJDJNNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the use of arylamines, carbon disulfide, and isocyanides in the presence of a base like NaH can lead to the formation of similar triazole derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions can introduce new functional groups into the aromatic rings or the triazole moiety.

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity
Research has shown that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds synthesized from this scaffold have demonstrated significant suppression of parasite burden in animal models, with some achieving submicromolar activity (pEC50 > 6) . The optimization of these compounds has led to improved potency and metabolic stability, making them promising candidates for further development as antiparasitic agents.

Antibacterial Properties
The compound's structure allows for the refinement of antibacterial properties. Studies have indicated that modifications to the triazole core can enhance its effectiveness against resistant bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Agricultural Applications

Fungicides and Herbicides
Triazole derivatives have been widely studied for their fungicidal properties. The compound has shown potential as a fungicide by inhibiting fungal growth through interference with ergosterol biosynthesis, which is crucial for fungal cell membrane integrity . Furthermore, its herbicidal activity is attributed to the inhibition of specific enzymatic pathways in plants, making it a candidate for developing new agrochemicals.

Materials Science

Applications in Organic Electronics
Recent studies have explored the potential use of 5-amino-1,2,3-triazole derivatives in organic light-emitting diodes (OLEDs). The optical and electrochemical properties of these compounds make them suitable for use as emissive layers in OLED devices. Their ability to form stable thin films can enhance device performance and longevity .

Summary Table of Applications

Field Application Mechanism/Properties
Medicinal ChemistryAntiparasitic AgentInhibits Trypanosoma cruzi, suppresses parasite burden
Antibacterial AgentDisrupts cell wall synthesis or metabolic pathways
AgricultureFungicideInhibits ergosterol biosynthesis
HerbicideInterferes with plant enzymatic pathways
Materials ScienceOrganic ElectronicsSuitable for OLEDs due to optical/electrochemical properties

Case Studies

  • Chagas Disease Treatment
    A study focused on optimizing the 5-amino-1,2,3-triazole-4-carboxamide scaffold yielded compounds that showed significant efficacy in reducing Trypanosoma cruzi load in infected mice. The study highlighted the importance of structural modifications in enhancing bioavailability and reducing toxicity .
  • Fungal Resistance Management
    Another case study investigated the use of triazole derivatives as fungicides against resistant fungal strains. The results indicated that specific modifications to the chemical structure increased antifungal activity while minimizing phytotoxicity .
  • OLED Development
    Research into the application of triazole derivatives in OLED technology demonstrated that these compounds could achieve higher efficiency and stability compared to traditional materials. The study provided insights into their potential as next-generation materials for electronic applications .

Mechanism of Action

The mechanism of action of 5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

A comparative analysis of structurally related triazole carboxamides is provided below, focusing on substituent effects, synthetic routes, and biological activities.

Structural and Functional Comparisons

Table 1: Structural and Pharmacological Profiles of Triazole Carboxamide Derivatives

Compound Name / ID Key Substituents Reported Biological Activity Synthesis Method Metabolic Stability Notes
Target Compound 2,3-Dimethylphenyl carbamoylmethyl; 4-methoxyphenylmethyl Not reported (assumed antitumor/anti-inflammatory) Likely EDCI/HOBt-mediated coupling High (methyl/methoxy groups reduce oxidation)
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 3,5-Dichlorobenzyl; 4-chlorobenzoyl Calcium influx inhibition; cytostatic activity Phase I metabolism (cleavage into triazole and benzophenone) Low (chlorine substituents prone to dehalogenation)
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorophenyl; 4-acetylphenyl Not reported Amine coupling via thionyl chloride Moderate (acetyl group may undergo hydrolysis)
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorobenzyl; 3-methylphenyl Not reported Not specified High (fluorine enhances stability)
5-Amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Bis(4-methoxyphenyl) Not reported One-pot reductive cyclization High (methoxy groups resist oxidation)
Key Findings

Substituent Impact on Activity: Chlorine vs. Methoxy Groups: Chlorinated analogs like CAI exhibit cytostatic activity but are metabolically unstable due to phase I dehalogenation . The target compound’s methyl and methoxy groups likely enhance metabolic stability.

Synthetic Routes :

  • Most triazole carboxamides are synthesized via coupling reactions (e.g., EDCI/HOBt or thionyl chloride activation ). The target compound likely follows similar protocols.

Pharmacological Potential: While CAI demonstrated calcium influx inhibition, its metabolites (e.g., M1) were pharmacologically inactive . The target compound’s substituents may mitigate such metabolic inactivation. Compounds with methoxy groups (e.g., ) show prolonged half-lives in preclinical models, suggesting the target compound may exhibit favorable pharmacokinetics.

Data Gaps and Contradictions
  • Biological Data: Limited activity data exist for analogs in , and 8, making direct comparisons challenging.
  • Metabolic Pathways : highlights phase I cleavage of CAI, but the target compound’s metabolic fate remains unstudied.

Biological Activity

5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, it was found that certain derivatives could inhibit the growth of pathogenic bacteria and fungi. The specific activity of this compound against common pathogens was assessed using standard assays such as the disk diffusion method and broth microdilution techniques.

Pathogen Inhibition Zone (mm) MIC (μg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816

These results suggest that the compound has moderate to strong antimicrobial activity, particularly against fungal strains.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the levels of TNF-α and IL-6.

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-α1200400
IL-6800200

This data indicates that the compound may serve as a potential therapeutic agent in conditions characterized by inflammation.

Anticancer Activity

The anticancer effects were assessed using various cancer cell lines. The compound exhibited cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined using MTT assays.

Cell Line IC50 (μM)
MCF-715
A54910

The results indicate that this triazole derivative has promising anticancer activity, warranting further investigation into its mechanism of action.

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to the compound . For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated the synthesis of various substituted triazoles and their biological evaluation. Among these compounds, those with specific substituents showed enhanced biological activity compared to others .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The compound’s synthesis likely follows a multi-step route involving:

Condensation : Reacting substituted aniline derivatives (e.g., 2,3-dimethylaniline) with isocyanides to form carbamoyl intermediates .

Azide Cyclization : Using sodium azide to construct the triazole core, as seen in analogous triazole-carboxamide syntheses .

Functionalization : Introducing the 4-methoxyphenylmethyl group via nucleophilic substitution or coupling reactions .

  • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as low solubility of intermediates may require polar aprotic solvents like DMF .

Q. How can researchers address solubility limitations of this compound in aqueous systems?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to improve dissolution while maintaining biocompatibility .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) at the carboxamide or triazole positions to enhance solubility .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to bypass solubility constraints .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR/IR : Confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and regiochemistry of the triazole ring .
  • X-ray Crystallography : Use SHELXL for refinement to resolve anisotropic displacement parameters and validate the 3D structure .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching C₂₀H₂₄N₆O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. native), buffer conditions (pH, ionic strength), and inhibitor pre-incubation times .
  • Selectivity Profiling : Use kinome-wide screening (e.g., kinase panels) to identify off-target effects that may explain variability .
  • Structural Dynamics : Perform molecular dynamics simulations to assess binding stability across enzyme conformations .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Metabolic Stability : Modify the 4-methoxyphenyl group to reduce CYP450-mediated oxidation (e.g., replace methoxy with trifluoromethoxy) .
  • Bioisosteric Replacement : Substitute the triazole ring with oxadiazole or tetrazole to improve metabolic half-life .
  • Pharmacokinetic Modeling : Use in silico tools (e.g., GastroPlus) to predict absorption/distribution and guide dosing regimens .

Q. How can crystallographic data from SHELXL refine the compound’s binding mode in enzyme complexes?

  • Methodological Answer :

  • High-Resolution Data : Collect diffraction data at ≤1.2 Å resolution to resolve hydrogen-bonding interactions between the carboxamide and enzyme active sites .
  • Twinning Analysis : Use SHELXD/SHELXE to correct for twinning artifacts in crystals grown from PEG-based solutions .
  • Electron Density Maps : Validate ligand placement using omit maps and B-factor analysis to exclude false-positive binding .

Future Research Directions

  • Mechanistic Studies : Elucidate the role of the carbamoyl-methyl group in target engagement using photoaffinity labeling .
  • Polypharmacology : Explore dual-target inhibition (e.g., kinase + protease) by rational structural hybridization .
  • In Vivo Toxicity : Assess hepatotoxicity via transcriptomic profiling of liver-specific biomarkers after chronic dosing .

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